molecular formula C13H14O4 B2373079 Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 7287-51-6

Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2373079
CAS No.: 7287-51-6
M. Wt: 234.251
InChI Key: JTVBUFPPKSXXJT-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is an organic compound with the molecular formula C13H14O4. It belongs to the benzofuran class of compounds, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the reaction of 5-methoxy-2-methylbenzofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate
  • 5-Methoxy-2-methylbenzofuran-3-carboxylic acid
  • 5-Methoxy-2-methyl-1-benzofuran-3-methanol

Uniqueness

Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)17-11-6-5-9(15-3)7-10(11)12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVBUFPPKSXXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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